molecular formula C8H9NO3 B7816246 ethyl (Z)-3-cyano-4-oxopent-2-enoate

ethyl (Z)-3-cyano-4-oxopent-2-enoate

Cat. No.: B7816246
M. Wt: 167.16 g/mol
InChI Key: QDZVGLAATNIUGI-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (Z)-3-cyano-4-oxopent-2-enoate is an organic compound characterized by the presence of a cyano group, a keto group, and an ester group. This compound is notable for its geometric isomerism, specifically the Z-configuration, which means that the highest priority substituents on each carbon of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-cyano-4-oxopent-2-enoate can be synthesized through various methods. One common approach involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-cyano-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (Z)-3-cyano-4-oxopent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which ethyl (Z)-3-cyano-4-oxopent-2-enoate exerts its effects involves interactions with various molecular targets and pathways. The cyano and keto groups are reactive sites that can participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Ethyl (Z)-3-cyano-4-oxopent-2-enoate can be compared with other similar compounds, such as:

    Ethyl (E)-3-cyano-4-oxopent-2-enoate: The E-isomer has different spatial arrangement of substituents, leading to different chemical and biological properties.

    Mthis compound: The methyl ester variant has slightly different reactivity and solubility properties.

    This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific geometric configuration and the presence of multiple reactive functional groups, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

ethyl (Z)-3-cyano-4-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-3-12-8(11)4-7(5-9)6(2)10/h4H,3H2,1-2H3/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZVGLAATNIUGI-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C#N)\C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.